3-(2-Methylphenyl)propanal

Description

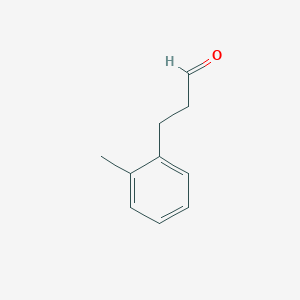

3-(2-Methylphenyl)propanal, also known as 3-(o-tolyl)propanal, is an aromatic aldehyde with a propanal group attached to a benzene (B151609) ring at the ortho position relative to a methyl group. Its chemical structure is foundational to its reactivity and utility in synthetic organic chemistry.

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | 3-(o-tolyl)propanal |

| CAS Number | 19564-40-0 |

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol |

Aryl propanals are a class of organic compounds characterized by a propanal moiety attached to an aromatic ring. Their chemistry is largely dictated by the reactivity of the aldehyde functional group and the nature of the aromatic ring. The aldehyde group is susceptible to a wide range of transformations, including oxidation to carboxylic acids, reduction to alcohols, and various nucleophilic addition reactions.

The position of the propanal chain on the aromatic ring, as well as the presence of other substituents, significantly influences the compound's electronic properties and steric environment, thereby affecting its reactivity. In the case of this compound, the ortho-methyl group introduces steric hindrance and has an electron-donating effect, which can modulate the reactivity of both the aldehyde and the aromatic ring.

Substituted benzenepropanals are valuable building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules. Their importance stems from their ability to undergo various chemical transformations to introduce new functional groups and extend carbon chains. For instance, they are utilized in the synthesis of pharmaceuticals, agrochemicals, and fragrances. rsc.org The propanal side chain offers a three-carbon unit that can be readily modified, while the substituted benzene ring provides a scaffold for further functionalization. Research in this area often focuses on developing efficient and selective methods for the synthesis of these compounds and exploring their subsequent chemical transformations.

Research on this compound is primarily centered on its synthesis and its application as a synthetic intermediate. A significant focus has been the development of efficient catalytic methods for its preparation, with hydroformylation of 2-methylstyrene (B165405) being a prominent route. asianpubs.org Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene, and it represents an atom-economical way to produce aldehydes. nih.gov

Key research objectives include:

Developing Efficient Synthetic Routes: A primary goal is to establish high-yield and selective methods for the synthesis of this compound. This includes the exploration of various catalysts, such as those based on rhodium, palladium, and manganese, to control the regioselectivity of the hydroformylation reaction, favoring the desired linear product over the branched isomer. asianpubs.orgacs.org

Investigating Reaction Mechanisms: Understanding the mechanistic pathways of the synthetic routes, particularly the hydroformylation of 2-methylstyrene, is crucial for optimizing reaction conditions and catalyst design.

Exploring Synthetic Applications: A further objective is to utilize this compound as a key intermediate in the synthesis of more complex target molecules. Its structural features make it a candidate for creating a variety of organic structures.

Recent studies have explored the use of various catalytic systems to achieve the hydroformylation of 2-methylstyrene to produce this compound. For example, a palladium-Schiff base complex has been used as a catalyst with glyoxylic acid as a syngas surrogate, demonstrating high regioselectivity for the linear propanal product. asianpubs.org Another approach involves manganese-catalyzed hydroformylation followed by in-situ hydrogenation to produce the corresponding alcohol. These research efforts highlight the ongoing interest in developing practical and efficient methods for accessing this valuable synthetic building block.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylphenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6,8H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHMXRXLWPQFTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569870 | |

| Record name | 3-(2-Methylphenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19564-40-0 | |

| Record name | 3-(2-Methylphenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 3 2 Methylphenyl Propanal

Fundamental Reactivity of the Aldehyde Moiety

The aldehyde group is a cornerstone of organic synthesis due to its versatile reactivity. The presence of a hydrogen atom on the carbonyl carbon makes aldehydes particularly susceptible to oxidation and distinguishes their reactivity from that of ketones.

Nucleophilic addition is the most characteristic reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol. libretexts.orglumenlearning.com

A variety of nucleophiles can participate in these reactions, including organometallic reagents such as Grignard and organolithium reagents. libretexts.org For instance, the reaction of 3-(2-methylphenyl)propanal with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield 4-(2-methylphenyl)butan-2-ol after an acidic workup.

| Nucleophile | Reagent Example | Expected Product |

| Hydride Ion | Sodium Borohydride (B1222165) (NaBH₄) | 3-(2-Methylphenyl)propan-1-ol |

| Alkyl Group | Methylmagnesium Bromide (CH₃MgBr) | 4-(2-Methylphenyl)butan-2-ol |

| Cyanide Ion | Sodium Cyanide (NaCN) | 2-Hydroxy-4-(2-methylphenyl)butanenitrile |

The reaction mechanism involves the nucleophilic attack on the carbonyl carbon, followed by protonation of the resulting alkoxide. The rate of these reactions can be influenced by steric hindrance around the carbonyl group.

Aldehydes are readily oxidized to carboxylic acids. This transformation involves the addition of an oxygen atom to the carbonyl group. organic-chemistry.orgchemistrysteps.com A common and effective method for this oxidation is the Jones oxidation, which utilizes a solution of chromium trioxide in aqueous sulfuric acid. wikipedia.orgalfa-chemistry.comorganicchemistrytutor.com

When this compound is treated with Jones reagent, it is converted to 3-(2-methylphenyl)propanoic acid. The reaction proceeds via the formation of a chromate (B82759) ester intermediate, which then eliminates to form the carboxylic acid. chemistrysteps.com The progress of the reaction is often indicated by a color change from the orange of Cr(VI) to the green of Cr(III). organic-chemistry.org

| Reagent | Description |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | A strong oxidizing agent that efficiently converts primary alcohols and aldehydes to carboxylic acids. organic-chemistry.orgchemistrysteps.comwikipedia.orgalfa-chemistry.comorganicchemistrytutor.com |

| Potassium Permanganate (KMnO₄) | A powerful oxidizing agent that can oxidize aldehydes to carboxylic acids, typically in basic or acidic conditions. |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | A mild oxidizing agent used in a classic chemical test for aldehydes, resulting in a silver mirror. |

The reduction of an aldehyde yields a primary alcohol. This transformation is typically achieved using hydride reagents, such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄). lumenlearning.comchemguide.co.uklibretexts.org These reagents act as a source of hydride ions (H⁻), which function as nucleophiles. chemguide.co.uk

The reduction of this compound with sodium borohydride in an alcoholic solvent would produce 3-(2-methylphenyl)propan-1-ol. chemguide.co.uklibretexts.orgyoutube.com The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming an alkoxide intermediate, which is then protonated by the solvent. chemguide.co.uk Lithium aluminium hydride is a more powerful reducing agent and must be used in anhydrous conditions, typically with a subsequent aqueous workup. lumenlearning.com

| Reagent | Solvent | Workup | Reactivity |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | None typically required | Mild, selective for aldehydes and ketones. lumenlearning.comchemguide.co.uklibretexts.orgyoutube.com |

| Lithium Aluminium Hydride (LiAlH₄) | Diethyl ether, THF | Aqueous acid | Strong, reduces a wide range of carbonyl compounds. lumenlearning.com |

Aldehydes react with alcohols in the presence of an acid catalyst to form acetals. ymerdigital.comresearchgate.netgoogle.com This reaction is reversible and proceeds through a hemiacetal intermediate. The reaction of this compound with two equivalents of an alcohol, such as ethanol, in the presence of an acid catalyst would yield 1,1-diethoxy-3-(2-methylphenyl)propane. The formation of cyclic acetals is also possible through reaction with a diol, such as ethylene (B1197577) glycol. mdpi.com

The reaction of aldehydes with primary amines yields imines, also known as Schiff bases. nih.govnih.govijacskros.comeijppr.com This condensation reaction is also typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. youtube.com For example, this compound would react with a primary amine like methylamine (B109427) to form the corresponding N-methylimine.

When an aldehyde reacts with a secondary amine, an enamine is formed. The mechanism is similar to imine formation up to the iminium ion intermediate. However, since the nitrogen in a secondary amine lacks a second proton to be eliminated, a proton is instead removed from an adjacent carbon, leading to the formation of a carbon-carbon double bond.

Aromatic Ring Reactivity and Transformations

While the aldehyde group is the primary site of reactivity in this compound, the aromatic ring is central to the synthesis of its precursors.

The synthesis of precursors to this compound often involves electrophilic aromatic substitution reactions on o-xylene (B151617). A key example is the Friedel-Crafts acylation. wikipedia.orgkhanacademy.org In this reaction, an acyl group is introduced onto the aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.org

For instance, the Friedel-Crafts acylation of o-xylene with propanoyl chloride and AlCl₃ would be expected to yield a mixture of isomeric methyl-substituted propiophenones. The directing effects of the two methyl groups on the o-xylene ring will influence the position of acylation. The major product would likely be 3,4-dimethylpropiophenone, with 2,3-dimethylpropiophenone as a minor product. Subsequent reduction of the ketone and further functional group manipulations would be necessary to arrive at this compound.

| Product | Position of Acylation |

| 3,4-Dimethylpropiophenone | Para to one methyl group and ortho to the other |

| 2,3-Dimethylpropiophenone | Ortho to both methyl groups |

Oxidative Coupling Reactions with Thiol Nucleophiles

Aldehydes, including this compound, can undergo oxidative coupling reactions with thiol nucleophiles. This type of reaction represents a challenging transformation that pairs two nucleophiles. A notable strategy involves an "umpolung," or reversal of polarity, of the aldehyde's alpha-carbon. This can be achieved through organocatalytic enamine activation combined with a quinone-promoted oxidation, allowing for the α-functionalization of the aldehyde with a thiol.

The direct oxidative coupling of aldehydes with disulfides under metal-free conditions is another effective method for forming thiol esters. This process often utilizes an oxidant like tert-butyl peroxide (TBP) and proceeds smoothly for substrates with both electron-donating and electron-withdrawing groups, offering a simple and atom-economical route. The mechanism of such oxidative couplings can involve various reactive intermediates, including disulfides, sulfenyl halides, thiyl radicals, and sulfenium cations, which can be generated through chemical oxidants, transition metal catalysts, or electrochemical methods.

Research on the oxidative coupling of 2-phenylpropanal, a close analog of this compound, with various thiols demonstrates this transformation's utility. The reaction, promoted by an aminocatalyst and a quinone oxidant, yields α-sulfenylated products.

| Entry | Thiol Nucleophile | Yield (%) |

|---|---|---|

| 1 | Thiophenol | 84 |

| 2 | Ethylthiol | 72 |

| 3 | p-Tolylthiophenol | 80 |

Table adapted from oxidative coupling data for 2-phenylpropanal, a structural analog.

Reaction Kinetic and Mechanistic Studies

Investigation of Reaction Intermediates

The mechanisms of chemical reactions are often elucidated by studying the transient species, or intermediates, that are formed. In the oxidative coupling of aldehydes with thiols, several types of reactive intermediates have been proposed. These include:

Thiyl radicals: Formed through single-electron transfer (SET) processes, particularly in reactions mediated by chemical oxidants or photochemistry.

Sulfenium cations: Positively charged sulfur species that are highly electrophilic.

Disulfides: Formed from the initial oxidation of thiols, which can then react further.

Enamine radical cations: In organocatalytic systems, the enamine formed from the aldehyde and amine catalyst can undergo oxidation to a radical cation intermediate.

In other reactions involving propanal, such as the base-catalyzed aldol (B89426) reaction, key intermediates include the enolate, which acts as the nucleophile, and a tetrahedral intermediate formed during the addition step. For reactions of related arylhydrazonopropanals, the initially formed condensation product can undergo further transformations, such as 6π-electrocyclization, to form more complex heterocyclic systems.

Catalyst Activation and Deactivation Phenomena

Catalyst performance over time is critical in synthetic chemistry. Progress reaction profiles can be complex, affected by both catalyst activation and deactivation processes that occur alongside the main reaction.

Catalyst Deactivation can occur through several pathways:

Poisoning: Strong adsorption of reactants, products, or impurities (like sulfur compounds) onto the catalyst's active sites can block them.

Coking: The formation of carbonaceous deposits on the catalyst surface is a common issue in reactions involving hydrocarbons, which can affect activity, selectivity, and catalyst lifespan.

Side Reactions: The catalyst may react with side products or transient intermediates, leading to its deactivation.

Catalyst Activation refers to processes where the catalyst's activity increases during the initial phase of the reaction. This can happen as the active catalytic species is formed from a precatalyst or as the catalyst surface undergoes favorable changes under reaction conditions. Understanding these phenomena is crucial for optimizing reaction kinetics and maintaining catalyst efficiency.

Stereochemical Control in Organocatalytic Processes

Organocatalysis provides a powerful tool for controlling the stereochemical outcome of chemical reactions. In processes involving aldehydes like this compound, chiral organocatalysts, such as secondary amines, can be used to direct the formation of one stereoisomer over another.

The general mechanism involves the formation of a chiral enamine intermediate from the aldehyde and the catalyst. This enamine then reacts with an electrophile, and the stereochemistry of the catalyst directs the approach of the electrophile, leading to a stereochemically enriched product. This strategy is central to the α-functionalization of aldehydes. For instance, in the oxidative coupling with thiols, a chiral aminocatalyst like (±)-3,3-Dimethyl-1-morpholinobutane-2-amine can be employed to influence the reaction's stereoselectivity.

Bioorthogonal Reactivity of Aldehyde Functionalities

The aldehyde group is a valuable functional handle in bioorthogonal chemistry—a field focused on chemical reactions that can occur in living systems without interfering with native biochemical processes. Aldehydes are attractive for this purpose because they are small, can be readily incorporated into biomolecules, and are generally inert toward endogenous functional groups at physiological pH.

The primary bioorthogonal reaction involving aldehydes is their condensation with α-effect nucleophiles, such as hydrazides and aminooxy (alkoxyamine) compounds, to form stable hydrazone and oxime linkages, respectively. These reactions are highly selective and can be performed under mild aqueous conditions. While ketones can also be used, aldehydes are generally more reactive. The kinetics of these ligations can be enhanced by using aniline (B41778) as a catalyst. This chemistry has been widely used for bioconjugation, including the selective labeling of proteins, glycans, and lipids on the surface of live cells.

| Reaction Type | Reacting Partners | Resulting Linkage | Key Features |

|---|---|---|---|

| Hydrazone Ligation | Aldehyde + Hydrazine/Hydrazide | Hydrazone | One of the earliest bioorthogonal reactions; forms a stable C=N bond. |

| Oxime Ligation | Aldehyde + Aminooxy/Hydroxylamine (B1172632) | Oxime | Forms a highly stable C=N-O linkage; kinetics can be accelerated by aniline catalysts. |

| Nitrone-Alkene Cycloaddition | Aldehyde + N-alkylhydroxylamine (forms nitrone in situ) + Alkene | Isoxazolidine | An alkene-functionalized aldehyde reacts to form a nitrone, which is trapped in a rapid cycloaddition. |

Lack of Specific Research Data on the Chemical Reactivity of this compound

Consequently, it is not possible to provide a detailed, evidence-based article on the "" that adheres to the specific outline provided, which includes subsections on Aldehyde-Hydrazine/Alkoxyamine Condensations and the pH Dependence and Interfering Biogenic Electrophiles. The absence of specific data for this compound prevents a scientifically accurate and informative discussion on these topics. General information on Schiff base formation would not address the explicit focus on this compound as required.

Further experimental research is needed to elucidate the specific reaction kinetics, mechanisms, and the influence of pH and biogenic electrophiles on the reactivity of this compound. Without such dedicated studies, a comprehensive and accurate treatment of the requested topics remains speculative.

Advanced Analytical Characterization of 3 2 Methylphenyl Propanal

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for the structural elucidation of organic molecules. By probing the interaction of molecules with electromagnetic radiation, chemists can deduce functional groups, bonding arrangements, and the precise three-dimensional structure of a compound. For 3-(2-Methylphenyl)propanal, NMR and IR spectroscopy are indispensable tools, each providing complementary information to build a complete structural picture.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound provides a definitive map of the proton environments within the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal are key to assigning the protons to their specific locations. Based on data from structurally similar compounds, the expected spectral data in a solvent like deuterochloroform (CDCl₃) is detailed below. google.com

The aromatic protons on the ortho-substituted ring typically appear as a complex multiplet between δ 7.0 and 7.3 ppm. The aldehydic proton is highly deshielded and appears as a characteristic triplet at approximately δ 9.8 ppm due to coupling with the adjacent methylene (B1212753) (CH₂) group. The methyl group attached to the aromatic ring is expected to produce a singlet around δ 2.3 ppm. The two methylene groups of the propyl chain give rise to distinct signals. The CH₂ group adjacent to the aromatic ring appears as a triplet around δ 2.9 ppm, while the CH₂ group adjacent to the carbonyl function appears as a triplet of doublets or a complex multiplet around δ 2.7 ppm, due to coupling with both the benzylic CH₂ and the aldehydic proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~9.8 | Triplet (t) | -CHO |

| ~7.2-7.1 | Multiplet (m) | Ar-H |

| ~2.9 | Triplet (t) | Ar-CH₂ -CH₂-CHO |

| ~2.7 | Triplet of doublets (td) | Ar-CH₂-CH₂ -CHO |

| ~2.3 | Singlet (s) | Ar-CH₃ |

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The aldehydic carbonyl carbon is the most deshielded, appearing at a chemical shift of around 202 ppm. docbrown.info The carbons of the aromatic ring typically resonate in the region of 126-140 ppm. The specific chemical shifts of the aromatic carbons are influenced by the position of the methyl and propyl substituents. The carbon of the methyl group attached to the ring appears at approximately 19 ppm. The two methylene carbons of the propyl chain are found at around 45 ppm and 28 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~202 | C HO |

| ~140 | Quaternary Ar-C |

| ~136 | Quaternary Ar-C |

| ~130 | Ar-C H |

| ~127 | Ar-C H |

| ~126 | Ar-C H |

| ~45 | Ar-CH₂-C H₂-CHO |

| ~28 | Ar-C H₂-CH₂-CHO |

| ~19 | Ar-C H₃ |

The synthesis of this compound, for instance through the hydroformylation of 2-vinyltoluene (2-methylstyrene), can be monitored in real-time using operando NMR spectroscopy. nih.govbris.ac.ukbath.ac.ukbath.ac.uk This powerful technique allows for the observation of the reaction as it occurs within the NMR spectrometer, providing invaluable insights into reaction kinetics, catalyst behavior, and the formation of intermediates and byproducts.

In a potential hydroformylation reaction to form this compound, a high-pressure NMR tube or a flow NMR setup would be utilized. nih.govbath.ac.uk This would enable the direct observation of the consumption of the starting material, 2-vinyltoluene, and the simultaneous emergence of the product aldehyde signals in the ¹H NMR spectrum. Crucially, operando NMR can help to distinguish between the desired linear aldehyde (this compound) and any branched isomer (2-methyl-2-(2-methylphenyl)propanal) that may form, allowing for the real-time determination of the reaction's regioselectivity. bris.ac.uk Furthermore, key catalyst species and intermediates in the catalytic cycle could potentially be identified and quantified, aiding in the optimization of reaction conditions for improved yield and selectivity. nih.govrsc.org

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

The IR spectrum of this compound is dominated by characteristic absorption bands that confirm its aldehydic nature and hydrocarbon framework. The most prominent feature is the strong C=O stretching vibration of the aldehyde group, which typically appears in the region of 1740-1720 cm⁻¹. Another key indicator for an aldehyde is the presence of C-H stretching vibrations associated with the aldehydic proton. These usually manifest as a pair of weak to medium bands, one around 2850-2820 cm⁻¹ and another around 2750-2720 cm⁻¹.

The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The aliphatic C-H bonds of the propyl chain and the methyl group give rise to stretching vibrations in the 3000-2850 cm⁻¹ range.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2960-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~2830 & ~2730 | C-H Stretch | Aldehyde (-CHO) |

| ~1725 | C=O Stretch | Aldehyde |

| ~1605 & ~1495 | C=C Stretch | Aromatic Ring |

Infrared (IR) Spectroscopy

Influence of Substituents on IR Spectra

The infrared (IR) spectrum of an aldehyde is characterized by distinctive absorptions, most notably the C=O stretching vibration. The position of this band is sensitive to the molecular structure, particularly electronic effects like conjugation and the inductive effects of substituents. matanginicollege.ac.in For aldehydes, a key diagnostic feature is the C-H stretching of the aldehyde group, which typically appears as one or two bands between 2700 and 2860 cm⁻¹. libretexts.orgspectroscopyonline.com

In this compound, the aldehyde group is separated from the aromatic ring by an ethylene (B1197577) bridge, meaning it is not directly conjugated. Saturated aliphatic aldehydes typically show a strong C=O bond absorption in the IR region from 1740 to 1720 cm⁻¹. orgchemboulder.comupertis.ac.id In contrast, direct conjugation of a carbonyl group to an aromatic ring lowers the absorption frequency to near 1705 cm⁻¹ due to resonance, which weakens the C=O bond. libretexts.orgorgchemboulder.com

The presence of the methyl group on the phenyl ring also exerts an influence. Alkyl groups are electron-donating and can cause a slight decrease in the C=O stretching frequency through hyperconjugation. matanginicollege.ac.in The position of the substituent is also critical. An ortho-substituent, as in this compound, can introduce steric effects that may influence the conformation of the molecule, although the impact on the non-conjugated carbonyl group's frequency is expected to be minimal compared to electronic effects in conjugated systems. matanginicollege.ac.in

For comparison, the IR spectrum of poly(3-phenylpropanal), a related polymer, exhibits a characteristic ester carbonyl band at 1738 cm⁻¹. acs.org Another similar compound, 2,2-dimethyl-3-(3-methylphenyl)propanal (B6590445), shows a characteristic C=O stretch at approximately 1720 cm⁻¹.

Table 1: Comparison of C=O Stretching Frequencies in Related Aldehydes

| Compound | Structure | Typical C=O Stretch (cm⁻¹) | Notes |

|---|---|---|---|

| Butyraldehyde (B50154) | Saturated Aliphatic | 1740-1720 orgchemboulder.com | Represents a simple saturated aldehyde. |

| Benzaldehyde (B42025) | Aromatic (Conjugated) | 1710-1685 orgchemboulder.com | Conjugation lowers the frequency. |

| 3-Phenylpropanal (B7769412) | Non-conjugated Aromatic | ~1730 | Expected to be similar to saturated aldehydes. |

| This compound | Non-conjugated, Substituted | ~1725-1730 | The ortho-methyl group has a minor electronic effect. |

This table is generated based on typical values from spectroscopic principles.

Advanced IR Techniques (FTIR, Infrared Microspectroscopy)

Modern infrared analysis predominantly uses Fourier-Transform Infrared (FTIR) spectroscopy, which offers significant advantages over older dispersive techniques, including higher speed and sensitivity. FTIR provides detailed information about molecular bonds and functional groups, making it a powerful tool for the structural confirmation of compounds like this compound. mdpi.com For this compound, FTIR analysis would confirm the presence of the key functional groups: the aldehyde C=O stretch (around 1725-1730 cm⁻¹), the characteristic aldehyde C-H stretches (2700-2860 cm⁻¹), C-H stretches of the alkyl chain (2850-3000 cm⁻¹), and bands associated with the substituted aromatic ring. libretexts.orglibretexts.org

Infrared microspectroscopy combines microscopy with FTIR spectroscopy, allowing for the analysis of very small samples or specific areas of a larger, heterogeneous sample. upertis.ac.idmdpi.com This technique would be particularly valuable for analyzing this compound in contexts such as identifying a contaminant in a formulated product, analyzing trace residues, or studying its distribution within a solid matrix. The ability to acquire a complete IR spectrum from a microscopic spot provides both chemical identification and spatial information.

Raman Spectroscopy (Morphologically-Directed)

Morphologically-Directed Raman Spectroscopy (MDRS) is a powerful analytical technique that integrates automated particle imaging with Raman microspectroscopy. malvernpanalytical.comspectroscopyonline.com This dual capability allows for the characterization of a sample based on both its physical properties (particle size, shape) and its chemical identity. malvernpanalytical.comparticletechlabs.com

The process begins with automated imaging to determine the morphological parameters and location of individual particles in a sample. malvernpanalytical.com Subsequently, the instrument targets specific particles—either a random subset or particles selected based on their morphology (e.g., a specific size range)—for Raman spectroscopic analysis. malvernpanalytical.com This provides a chemical fingerprint of the targeted particles.

For this compound, MDRS could be applied in several scenarios:

Formulation Analysis : In a product where this compound is an active ingredient or an excipient, MDRS can confirm its particle size distribution and chemical identity, distinguishing it from other components in the mixture. malvernpanalytical.com

Contaminant Identification : If particulate contamination is suspected, MDRS can determine the size, shape, and chemical nature of the foreign particles, confirming if they are agglomerates of this compound or an entirely different substance. particletechlabs.com

Quality Control : Comparing the morphology and chemical signature of different batches of this compound can ensure consistency in production.

This technique is particularly useful as it can differentiate components in a mixture that may be morphologically similar but chemically distinct, or vice-versa. spectroscopyonline.comparticletechlabs.com

Mass Spectrometry for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. Due to their volatility, aldehydes are well-suited for GC-MS analysis. und.eduscirp.org Often, aldehydes are derivatized with reagents like O-2,3,4,5,6-(pentafluorobenzyl) hydroxylamine (B1172632) hydrochloride (PFBHA) to improve chromatographic behavior and detection sensitivity, especially in complex matrices. und.edunih.gov

In GC-MS, the sample is separated by the gas chromatograph before being introduced into the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that allows for identification.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak corresponding to its molecular weight (148.20 g/mol ), along with a series of fragment ions. The fragmentation pattern is highly informative for structural elucidation. Based on data for the closely related compound 3-(4-isobutyl-2-methylphenyl)propanal (B13988180) (M⁺ = 204), key fragmentation pathways likely involve cleavage of the side chain. google.com A prominent fragment for this compound would be expected from the loss of the propanal side chain, leading to a tropylium-like ion.

Table 2: Predicted Key GC-MS (EI) Fragments for this compound

| m/z | Predicted Fragment Ion | Notes |

|---|---|---|

| 148 | [C₁₀H₁₂O]⁺ | Molecular ion (M⁺) |

| 119 | [C₉H₁₁]⁺ | Loss of the formyl group (-CHO) |

| 105 | [C₈H₉]⁺ | Likely formation of the methyltropylium ion, a common rearrangement for tolyl compounds. |

This table is predictive and based on common fragmentation patterns of aromatic aldehydes and related structures.

Liquid Chromatography-Mass Spectrometry (LC-MS / UHPLC-MS/MS)

Liquid chromatography-mass spectrometry is essential for analyzing compounds that are non-volatile or thermally unstable, making it a complementary technique to GC-MS. For this compound, LC-MS would be the method of choice for analyzing it in complex liquid matrices (like biological fluids) or for studying its non-volatile derivatives, such as metabolites. oup.com

The evolution to Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) has provided significant gains in speed, resolution, and sensitivity. researchgate.netmdpi.com UHPLC-MS/MS is particularly powerful for quantitative analysis and the separation of isomers, which can be challenging for GC-MS. mdpi.comnih.gov For instance, UHPLC could effectively separate this compound from its isomers, 3-(3-Methylphenyl)propanal and 3-(4-Methylphenyl)propanal.

In a tandem MS/MS experiment (often using a triple quadrupole or Q-TOF instrument), a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM) when used for quantification, is highly selective and sensitive. mdpi.com This approach has been successfully used to study the metabolism of related p-alkyl-phenylpropanals by tracking the formation of their corresponding CoA conjugates using LC-HRMS. oup.com

High-Resolution Mass Spectrometry (e.g., FT-ICR MS)

High-Resolution Mass Spectrometry (HRMS), particularly Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), provides extremely high resolving power and mass accuracy (often at the sub-ppm level). frontiersin.orgresearchgate.net This capability allows for the unambiguous determination of a compound's elemental formula from its exact mass, a task that is difficult or impossible with lower-resolution instruments.

For this compound (C₁₀H₁₂O), HRMS would measure its monoisotopic mass with high precision, confirming its elemental composition and distinguishing it from other compounds with the same nominal mass but different formulas. FT-ICR MS is especially powerful for analyzing highly complex mixtures without extensive prior separation. mdpi.comresearchgate.net It has been used to identify aromatic metabolites in studies of wood degradation and to characterize the complex chemical composition of products like whisky. frontiersin.orgmdpi.comnih.gov

In the context of this compound, FT-ICR MS could be used to:

Confirm its elemental formula in a pure sample.

Identify it in a complex environmental or biological sample where thousands of other compounds may be present. mdpi.comresearchgate.net

Elucidate the structures of unknown metabolites or degradation products by determining their precise elemental formulas. oup.com

The combination of HRMS with techniques like LC or MALDI (Matrix-Assisted Laser Desorption/Ionization) further enhances its analytical power for complex sample analysis. mdpi.com

Chromatographic Methods for Purity and Mixture Analysis

Chromatography is a fundamental tool for separating and analyzing the components of a mixture. humanjournals.com In the context of this compound, several chromatographic techniques are utilized to monitor reaction progress, assess purity, and analyze complex mixtures.

Gas chromatography (GC) is a powerful technique for monitoring the progress of chemical reactions, such as the synthesis of this compound. asianpubs.orgscience.gov By taking aliquots of the reaction mixture at different time intervals and analyzing them by GC, chemists can track the disappearance of starting materials and the appearance of the desired product. libretexts.org This allows for the optimization of reaction conditions, such as temperature and reaction time, to maximize yield and minimize the formation of byproducts. asianpubs.org The progress of reactions and the purity of the synthesized compounds can be effectively checked by both thin-layer chromatography (TLC) and gas chromatography (GC). asianpubs.org

For instance, in a typical synthesis, the reaction would be monitored by GC until the starting material is consumed, indicating the completion of the reaction. asianpubs.org The use of high-performance capillary columns in GC, particularly those with inert flow paths, is crucial for obtaining accurate and reproducible results, especially when dealing with trace-level impurities. go-jsb.nl

Table 1: Representative GC Parameters for Reaction Monitoring

| Parameter | Value |

| Column | Agilent J&W Ultra Inert GC column |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium |

| Oven Program | Initial temperature 60°C, ramp to 280°C at 10°C/min |

High-Performance Liquid Chromatography (HPLC) is another indispensable tool for the analysis of this compound. humanjournals.commdpi.com It is particularly useful for purity assessment and for the analysis of non-volatile or thermally labile compounds that are not suitable for GC analysis. mdpi.com HPLC can be used for both qualitative and quantitative analysis, helping to identify and quantify the main compound as well as any impurities. humanjournals.com

In the analysis of this compound, a reversed-phase HPLC method is often employed. This involves a non-polar stationary phase (like C18) and a polar mobile phase. researchgate.net The choice of mobile phase composition is critical for achieving good separation of the analyte from potential impurities. bridgewater.edu A gradient elution, where the mobile phase composition is changed over time, can be used to effectively separate a wide range of compounds with different polarities. researchgate.net

Table 2: Typical HPLC Conditions for Purity Analysis

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a reaction and determine its completion. libretexts.orgualberta.ca In the synthesis of this compound, TLC can be used to quickly assess the consumption of the starting materials and the formation of the product. libretexts.orgyoutube.com

A TLC plate is spotted with the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture). rochester.edu The plate is then developed in a suitable solvent system. The reaction is considered complete when the spot corresponding to the starting material in the reaction mixture lane disappears. ualberta.cayoutube.com The use of a co-spot helps to confirm the identity of the spots, especially when the reactant and product have similar retention factors (Rf values). rochester.edu

Table 3: TLC System for Monitoring Reaction Completion

| Parameter | Description |

| Stationary Phase | Silica gel plate |

| Mobile Phase | A mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 9:1 v/v) |

| Visualization | UV light (254 nm) and/or staining with a suitable reagent |

Integration of Analytical Methods and Data Interpretation

A comprehensive understanding of this compound requires the integration of data from multiple analytical techniques. This multi-technique approach provides a more complete picture of the compound's identity, purity, and structure. researchgate.netresearchgate.net

Combining data from various analytical methods is crucial for the unambiguous characterization of this compound. researchgate.net While chromatographic techniques like GC and HPLC provide information about the purity and composition of a sample, spectroscopic methods are essential for structural elucidation.

For example, Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. This allows for the identification of individual components in a mixture based on their mass spectra. google.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical structure of the molecule, confirming the connectivity of atoms and the presence of specific functional groups. researchgate.netgoogle.com Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule, such as the aldehyde group in this compound. researchgate.net

Discrepancies in analytical data can arise from various sources, including the presence of impurities or issues with instrument calibration. It is essential to have strategies in place to resolve these discrepancies.

When unexpected peaks are observed in a chromatogram, it is important to investigate their origin. This may involve using a more selective detector or a different chromatographic column to achieve better separation. drake.edu In HPLC, for instance, adjusting the mobile phase composition or using a different stationary phase can help to resolve co-eluting peaks. researchgate.net

Proper instrument calibration is fundamental to obtaining accurate and reliable quantitative data. This involves using certified reference standards to create a calibration curve that relates the instrument response to the concentration of the analyte. Regular calibration checks and maintenance are necessary to ensure the continued accuracy of the analytical instruments.

Application of Process Analytical Technology (PAT) in Synthesis Monitoring

The implementation of Process Analytical Technology (PAT) is pivotal for enhancing the development, optimization, and control of manufacturing processes for fine chemicals like this compound. mt.com PAT provides a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. youtube.com This real-time or near-real-time monitoring enables a deeper process understanding, facilitates robust process control, reduces cycle times, and ensures consistent product quality. mt.com

For the synthesis of this compound, which can be achieved through routes such as the hydroformylation of 2-methylallylbenzene or multi-step processes involving Friedel-Crafts type reactions, PAT offers indispensable tools for monitoring key reaction parameters. The primary goal is to measure critical process parameters (CPPs) that directly impact the critical quality attributes (CQAs) of the final aldehyde product. mt.com

Common PAT tools applicable to the synthesis of this compound include in-situ spectroscopic and chromatographic analyzers. These technologies allow for non-invasive, continuous monitoring of reactant consumption, intermediate formation, and product generation directly within the reaction vessel. americanpharmaceuticalreview.comacs.org

Spectroscopic Monitoring Techniques

In-situ spectroscopy is a cornerstone of PAT, providing real-time data on molecular structure and concentration without the need for sample extraction.

Fourier-Transform Infrared (FTIR) Spectroscopy: Mid-infrared (MIR) spectroscopy is a primary PAT tool for monitoring chemical reactions. acs.org By inserting an Attenuated Total Reflectance (ATR) probe into the reactor, one can track the concentration profiles of key species. For a hydroformylation reaction to produce this compound, FTIR could monitor the disappearance of the C=C bond of the alkene starting material and the appearance of the characteristic C=O stretch of the aldehyde product. This technique is also invaluable for detecting transient or unstable intermediates, offering deep insight into reaction mechanisms. americanpharmaceuticalreview.com

Raman Spectroscopy: Raman spectroscopy is highly effective for monitoring reactions in aqueous or slurry media, where FTIR can be limited by strong water absorbance. acs.org It is particularly sensitive to non-polar bonds, making it ideal for tracking changes in C=C bonds during hydroformylation or polymerization side reactions. azom.com For instance, in the analogous polymerization of styrene (B11656), the vinyl bond stretch at ~1630 cm⁻¹ can be monitored to follow monomer consumption, while the benzene (B151609) ring breathing mode at 1000 cm⁻¹ serves as a stable internal reference. azom.com This approach allows for precise, real-time quantification of the reaction progress.

The following table illustrates how spectroscopic peaks could be used to monitor the synthesis of this compound via hydroformylation of 2-methylallylbenzene.

Table 1: Illustrative Spectroscopic Markers for Monitoring Hydroformylation

| Analyte | Key Functional Group | Spectroscopic Technique | Characteristic Peak (Wavenumber, cm⁻¹) | Monitoring Purpose |

|---|---|---|---|---|

| 2-Methylallylbenzene (Reactant) | C=C Vinyl Stretch | Raman / FTIR | ~1630 - 1650 | Tracking reactant consumption |

| This compound (Product) | C=O Aldehyde Stretch | FTIR | ~1725 - 1740 | Tracking product formation |

| Aromatic Ring | C=C Ring Breathing Mode | Raman | ~1000 | Internal standard for quantification |

| Rhodium-Carbonyl Complex (Catalyst Intermediate) | Rh-CO Stretch | FTIR | ~1900 - 2100 | Monitoring catalyst activity and mechanism |

Chromatographic and Other Online Techniques

While spectroscopy provides instantaneous molecular information, online chromatography offers superior separation of complex mixtures, enabling precise quantification of individual components.

Online High-Performance Liquid Chromatography (HPLC): Online HPLC systems can automatically draw samples from a reactor, perform a rapid separation, and quantify reactants, products, and impurities. nih.gov This is particularly useful for tracking the formation of isomers or byproducts that may be difficult to distinguish with spectroscopy alone. In the synthesis of aldehydes, online HPLC with UV detection is a robust method for monitoring the main product and any related impurities. acs.orgmdpi.com

Online Nuclear Magnetic Resonance (NMR) Spectroscopy: For complex reaction mixtures where multiple species have overlapping spectral features in IR or Raman, online NMR can provide unambiguous structural information and quantification. acs.org The combination of online NMR and HPLC can be particularly powerful, allowing NMR to calibrate the HPLC's UV response without needing to isolate and purify every single component for use as a reference standard. acs.org

The following table provides a comparative overview of the primary PAT tools applicable to monitoring the synthesis of this compound.

Table 2: Comparison of PAT Tools for Synthesis Monitoring

| PAT Tool | Measurement Principle | Information Provided | Key Advantages | Limitations |

|---|---|---|---|---|

| In-situ FTIR | Vibrational Spectroscopy (IR Absorption) | Real-time concentration of functional groups (e.g., C=O, C-O) | Excellent for tracking polar bonds; provides mechanistic insights. americanpharmaceuticalreview.com | Signal can be obscured by water or polar solvents. |

| In-situ Raman | Vibrational Spectroscopy (Light Scattering) | Real-time concentration of functional groups (e.g., C=C, C-S) | Excellent for non-polar bonds; insensitive to water; can be used for heterogeneous systems. acs.orgazom.com | Can be affected by fluorescence; weaker signal than FTIR. |

| Online HPLC | Chromatographic Separation | Quantitative concentration of individual species (isomers, impurities) | High selectivity and sensitivity for complex mixtures. nih.gov | Not instantaneous (analysis time of minutes); requires sample extraction. axcendcorp.com |

| Online NMR | Nuclear Magnetic Resonance | Unambiguous structural information and quantification | Provides detailed structural data; can calibrate other methods. acs.org | Lower sensitivity; more complex and expensive instrumentation. |

By integrating these PAT tools, a comprehensive, data-rich environment is created. This allows for the real-time tracking of reaction kinetics, identification of critical process parameters, and the development of advanced process control strategies to ensure the efficient and consistent synthesis of this compound. youtube.com

Computational Chemistry and Theoretical Studies of 3 2 Methylphenyl Propanal

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the electronic and structural properties of organic molecules. nih.gov DFT methods are instrumental in modeling complex reaction mechanisms and predicting molecular behavior, although the accuracy can vary depending on the chosen functional and the complexity of the reaction. researchgate.netnih.gov

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations are employed to determine the distribution of electrons and the energies of molecular orbitals. Key parameters derived from these calculations are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

In a theoretical DFT study of 3-(2-methylphenyl)propanal, these parameters would be calculated to predict its reactivity. The aldehyde group, being electron-withdrawing, and the methylphenyl group, being electron-donating, would create a complex electronic profile. The Molecular Electrostatic Potential (MEP) map would further reveal the electrophilic and nucleophilic sites, with the aldehyde oxygen showing a region of negative potential (nucleophilic) and the carbonyl carbon and aldehyde proton showing positive potential (electrophilic).

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

This table illustrates typical parameters obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory) and their significance.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability; related to ionization potential. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Correlates with chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Ionization Potential | 6.5 eV | The energy required to remove an electron from the molecule. |

| Electron Affinity | 1.2 eV | The energy released when an electron is added to the molecule. |

The flexibility of the propanal side chain in this compound allows it to adopt various spatial arrangements, or conformations. Conformational analysis using DFT involves calculating the potential energy surface of the molecule by systematically rotating its single bonds. bohrium.com This process identifies the most stable, low-energy conformers and the energy barriers between them. For this compound, the key dihedral angles would be those defining the orientation of the propanal chain relative to the ortho-substituted phenyl ring.

The results of such an analysis would reveal the preferred three-dimensional structure of the molecule, which is crucial for understanding its interactions with other molecules, such as catalysts or biological receptors. The steric hindrance imposed by the ortho-methyl group would significantly influence the conformational landscape compared to its meta- or para-isomers.

Table 2: Illustrative Conformational Analysis Data for this compound

This table presents a simplified, hypothetical output for a conformational search, showing the relative stability of different conformers.

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) | Description |

| 1 (Global Minimum) | 175° | 0.00 | 75.3 | An extended-chain conformation, likely the most stable due to minimized steric clash. |

| 2 | 65° | 1.15 | 12.1 | A gauche conformation where the chain is bent. |

| 3 | -70° | 1.25 | 10.2 | An alternative gauche conformation. |

| 4 | 0° | 4.50 | <0.1 | An eclipsed, high-energy transition state conformation. |

Molecular Dynamics and Docking Simulations

While DFT is excellent for static properties, molecular dynamics (MD) and docking simulations are used to explore the dynamic behavior of molecules and their interactions with biological macromolecules. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). acs.org Although specific docking studies on this compound are not prominent in the literature, studies on its analogs, such as other phenylpropanal derivatives, are common in fields like fragrance science and medicinal chemistry.

In a hypothetical docking study, an analog of this compound could be docked into the active site of an enzyme or an olfactory receptor. The simulation would calculate a "docking score," an estimate of the binding free energy, and identify key intermolecular interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. researchgate.net This information is invaluable for designing new molecules with enhanced biological activity or specific sensory properties.

Theoretical Insights into Reaction Mechanisms and Selectivity

Computational chemistry is a powerful tool for unraveling complex reaction mechanisms and understanding the origins of chemical selectivity.

Creating a single enantiomer of a chiral molecule is a significant challenge in organic synthesis. Asymmetric catalysis aims to solve this by using chiral catalysts to favor the formation of one enantiomer over the other. When a reaction produces lower-than-expected enantioselectivity, computational studies can provide an explanation.

For a prochiral molecule like this compound, a reaction such as asymmetric reduction or alkylation of the aldehyde would create a new stereocenter. DFT calculations can be used to model the entire catalytic cycle. acs.org The origin of enantioselectivity is found by locating the transition states leading to the (R) and (S) products. The difference in the Gibbs free energy of activation (ΔΔG‡) between these two competing pathways directly correlates to the predicted enantiomeric excess (ee) of the reaction.

A computational study might reveal that the ortho-methyl group on the phenyl ring of this compound introduces significant steric repulsion with the chiral catalyst. This interference could destabilize the preferred transition state, or it might create multiple, energetically similar transition state conformations, leading to a mixture of enantiomers and thus, poor enantioselectivity. acs.org These theoretical insights are critical for rationally designing more effective catalysts.

Predicting Spectroscopic Data and Cross-Validation with Experimental Results

Computational chemistry offers powerful tools for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical predictions are invaluable for the structural elucidation of newly synthesized compounds and for the verification of experimental data. For this compound, Density Functional Theory (DFT) calculations are a common method to predict its spectroscopic properties. researchgate.netwhiterose.ac.uk By employing a suitable level of theory and basis set, such as B3LYP/6-31G*, it is possible to calculate the optimized molecular geometry and then predict the corresponding ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. whiterose.ac.ukbohrium.com

The predicted data can then be cross-validated with experimental results obtained from laboratory analyses. This comparison is crucial for confirming the correct assignment of signals in the experimental spectra and for ensuring the synthesized compound has the expected structure. Discrepancies between predicted and experimental data can point to the presence of impurities, unexpected stereoisomers, or the need to refine the computational model.

Below is a theoretical data table illustrating the kind of comparison that would be made between predicted and experimental spectroscopic data for this compound.

Interactive Data Table: Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value (DFT) | Experimental Value |

| ¹H NMR (ppm) | ||

| Aldehydic -CHO | 9.75 | 9.78 |

| Aromatic C-H | 7.10 - 7.25 | 7.12 - 7.28 |

| Benzylic -CH₂- | 2.95 | 2.98 |

| Aliphatic -CH₂- | 2.70 | 2.74 |

| Methyl -CH₃ | 2.30 | 2.32 |

| ¹³C NMR (ppm) | ||

| Carbonyl C=O | 202.5 | 202.8 |

| Aromatic C | 126.0 - 140.0 | 126.2 - 140.3 |

| Benzylic -CH₂- | 45.5 | 45.7 |

| Aliphatic -CH₂- | 25.0 | 25.3 |

| Methyl -CH₃ | 19.0 | 19.2 |

| IR (cm⁻¹) | ||

| C-H stretch (aldehyde) | 2820, 2720 | 2822, 2725 |

| C=O stretch (aldehyde) | 1725 | 1728 |

| C=C stretch (aromatic) | 1605, 1490 | 1607, 1492 |

Note: The predicted values in this table are illustrative and based on typical chemical shift and frequency ranges for the respective functional groups. Actual computational results would provide more precise values.

Applications in Biocatalyst Design and Enzyme Engineering

Computational studies of this compound and related molecules play a significant role in the field of biocatalyst design and enzyme engineering. biorxiv.orgcaver.cz Enzymes are highly selective and efficient catalysts, and computational methods can be used to design or modify enzymes for specific industrial applications, such as the synthesis of fine chemicals and pharmaceuticals. uniovi.esnih.govacs.org

One key application is in the design of enzymes with altered substrate specificity. For instance, if a naturally occurring enzyme shows low activity towards this compound, computational modeling can be used to identify key amino acid residues in the enzyme's active site that hinder the binding of this specific substrate. acs.org By performing in silico mutations of these residues, researchers can predict changes in the binding affinity and catalytic efficiency. This allows for the rational design of mutant enzymes with enhanced activity for the desired substrate. acs.org

Furthermore, computational methods are employed to understand and engineer the regioselectivity and stereoselectivity of enzymatic reactions. nih.gov For example, in the reduction of the aldehyde group of this compound to an alcohol, different enzyme variants might produce different stereoisomers. Molecular docking and molecular dynamics simulations can elucidate the binding modes of the substrate within the enzyme's active site that lead to a particular stereochemical outcome. acs.org This knowledge is crucial for engineering enzymes that produce a single, desired enantiomer, which is often a critical requirement in the pharmaceutical and fragrance industries. acs.orgmdpi.com The insights gained from these computational approaches can significantly accelerate the development of novel biocatalysts for the synthesis of valuable compounds derived from this compound.

Environmental Behavior and Ecological Impact of Aldehyde Compounds

Sources and Distribution of Aldehydes in the Environment

The presence of aldehydes in the environment is a result of both direct emissions and secondary formation from precursor compounds. Their distribution spans across atmospheric, aqueous, and terrestrial systems, influenced by their physical and chemical properties.

Atmospheric Presence and Contribution to Aerosol Formation

Aldehydes are significant constituents of the troposphere. epa.gov They are introduced into the atmosphere through direct emissions from combustion processes and biogenic sources, and are also formed through the photochemical oxidation of hydrocarbons. epa.govgnest.org As products of incomplete combustion, they are emitted from vehicle exhaust, waste incineration, and the burning of fossil fuels. epa.gov

Once in the atmosphere, aldehydes participate in photochemical reactions that can lead to the formation of other pollutants, including ozone and peroxyacyl nitrates. epa.gov Certain aldehydes can also contribute to the formation of secondary organic aerosols (SOAs), which have implications for air quality and climate. creative-proteomics.com While specific data on 3-(2-Methylphenyl)propanal's direct contribution to aerosol formation is limited, it is known that aromatic aldehydes can be involved in such processes. The partitioning of a compound between the gas phase and particulate phase can be estimated using the octanol-air partition coefficient (Koa). For the related compound 3-(4-isobutyl-2-methylphenyl)propanal (B13988180), the Log Koa is estimated to be 7.602, suggesting it has a tendency to sorb to airborne particulates. thegoodscentscompany.com

Aqueous Systems (Rainwater, Surface Water) as Aldehyde Reservoirs

Due to their high water solubility, aldehydes are readily washed out of the atmosphere by precipitation, leading to their presence in rainwater, snow, and surface waters. researchgate.netmdpi.com Studies have shown that the total concentration of C1-C10 aliphatic aldehydes in rainwater can range from 300 µg/L to over 800 µg/L, and can even exceed 2000 µg/L after long dry periods. gnest.org This process, known as wet deposition, is a significant pathway for removing atmospheric aldehydes and introducing them into aquatic environments. gnest.org

Once in lakes, rivers, and other surface waters, aldehydes can persist. nih.gov Research conducted on lakes in western Poland detected total aldehyde concentrations ranging from 55 to 670 μg/L. nih.gov The study found that while a portion of these aldehydes comes from rainfall (estimated at 15-30%), the majority (over 70%) likely originates from biological and chemical processes occurring within the lakes themselves. nih.gov Phenyl propanaldehydes, as a group, are expected to be released into aquatic compartments through diffuse atmospheric releases or in wastewater treatment plant effluent. industrialchemicals.gov.au Given its structure, this compound is expected to be present in surface waters through these mechanisms. industrialchemicals.gov.au

| Aldehyde Type | Aqueous System | Concentration Range | Reference |

|---|---|---|---|

| Total Aliphatic (C1-C10) | Rainwater | 300 - >2000 µg/L | gnest.org |

| Total Aldehydes | Lake Surface Water | 55 - 670 µg/L | nih.gov |

| Formaldehyde (B43269) | Tap Water | 0.7 - 3.3 µg/L | researchgate.net |

| Acetaldehyde (B116499) | Tap Water | Not Detected - 260 µg/L | researchgate.net |

Anthropogenic Sources (Industrial Emissions, Combustion Processes, Food Preparation)

Human activities are a major source of aldehydes in the environment. nih.gov Industrial processes, such as the manufacturing of resins and plasticizers, release significant amounts of aldehydes like formaldehyde and butyraldehyde (B50154) into the atmosphere. nih.gov The chemical industry also uses phenyl propanaldehydes as intermediates, which can lead to localized releases to soil, air, and water. industrialchemicals.gov.au The compound this compound, also known as Nympheal, is used as a fragrance ingredient in a wide array of consumer products, including air care products, cosmetics, perfumes, and washing and cleaning products. europa.euacs.org Its use in these products represents a diffuse source of release into the environment. europa.eu

Combustion is another primary anthropogenic source. epa.govresearchgate.net Exhaust from gasoline and diesel engines contains a mixture of aldehydes. researchgate.net The incomplete combustion of organic materials, from biomass burning to industrial power plants, contributes substantially to atmospheric aldehyde levels. nih.govwho.int

Food preparation, particularly high-temperature cooking and frying, also generates aldehydes. researchgate.netnih.gov The thermal oxidation of polyunsaturated fats in cooking oils can produce over 20 different types of aldehydes, which can be aerosolized and inhaled. nih.gov

Degradation Pathways and Fate in Environmental Matrices

The persistence of this compound and other aldehydes in the environment is determined by various degradation processes. The primary pathways for their removal are photochemical and microbial degradation. epa.gov

Photochemical Degradation Processes

In the atmosphere and in surface waters, aldehydes can be broken down by light-driven reactions. The photolysis of aromatic aldehydes, such as benzaldehyde (B42025), can occur in the gas phase, leading to the formation of products like benzene (B151609) and carbon monoxide, as well as polymers. rsc.org

In aqueous environments, the photocatalytic degradation of aromatic compounds is an important process. beilstein-journals.org This often involves a semiconductor catalyst, like titanium dioxide (TiO₂), which, when exposed to light, generates highly reactive species that can oxidize the organic pollutants. beilstein-journals.orgnih.gov Research has shown that aromatic alcohols can be selectively oxidized to their corresponding aldehydes via photocatalysis, and further overoxidation can lead to the breakdown of the aromatic ring. acs.org It is plausible that this compound undergoes similar photocatalytic degradation in sunlit surface waters, although specific studies on this compound are lacking. The process generally requires the pollutant to adsorb to the catalyst surface and for the system to absorb light energy, leading to charge transfer and degradation. beilstein-journals.org

Microbial Degradation Mechanisms

Biodegradation is a key process for the removal of many organic chemicals from soil and water. googleapis.com Microorganisms can utilize organic compounds as a source of carbon and energy, breaking them down into simpler, less harmful substances. For fragrance ingredients like this compound, biodegradation is a critical factor in their environmental fate. googleapis.com

Ecological Significance and Inter-species Interactions

Aldehydes, as a class of volatile organic compounds (VOCs), are significant players in the complex web of chemical communication that governs ecosystems. mdpi.com Their volatility and reactivity make them ideal candidates for transmitting information between organisms. Many aldehydes are naturally derived and contribute to the fragrances of plants, such as cinnamon bark, vanilla bean, and orange rind. chemicalsafetyfacts.org These scents can act as attractants for pollinators or as deterrents to herbivores, playing a direct role in plant survival and reproduction.

In aquatic environments, certain aldehydes produced by microorganisms have been shown to be deeply involved in inter-species interactions. nih.gov Diatoms, which are key primary producers in many aquatic food webs, can produce polyunsaturated short-chain aldehydes. nih.gov Research suggests these compounds can impair the reproduction of potential grazers like copepods, functioning as a chemical defense mechanism. nih.gov Furthermore, these aldehydes may also be involved in intercellular communication among diatoms and in mediating interactions with competing organisms. nih.gov While the specific role of this compound in ecological communication has not been extensively studied, its identity as a fragrant aldehyde suggests a potential, albeit unconfirmed, role in such interactions.

Toxicological Mechanisms of Aldehydes (General Chemical Perspective)

The toxicity of aldehydes is fundamentally linked to the high chemical reactivity of their formyl group (R-CH=O). mdpi.comnih.gov This reactivity allows them to interact with and disrupt essential biological molecules, leading to a range of adverse effects. mdpi.com The mechanisms of this toxicity are rooted in fundamental chemical reactions involving the electrophilic carbonyl carbon.

A primary mechanism of aldehyde toxicity is the formation of covalent adducts with biological macromolecules. nih.gov The electrophilic carbon atom of the aldehyde's carbonyl group is susceptible to attack by electron-rich nucleophiles found in cells, leading to stable covalent bonds that can alter the structure and function of critical molecules like proteins, DNA, and RNA. nih.govacs.org

The nature of these interactions can be predicted using the Hard and Soft Acids and Bases (HSAB) theory. nih.govacs.org This theory classifies reactants as either "hard" or "soft" based on their electronic characteristics.

Hard Aldehydes , such as short-chain alkanals, are considered hard electrophiles. They preferentially react with hard nucleophiles, most notably the primary nitrogen atoms of ε-amino groups on lysine (B10760008) residues in proteins. nih.govacs.orgnih.govacs.org

Soft Aldehydes , which include α,β-unsaturated aldehydes, are soft electrophiles. They tend to react with soft nucleophiles, such as the thiolate groups on cysteine residues within proteins. nih.govacs.orgnih.govacs.org

The formation of these adducts can impair or inhibit the function of enzymes and other proteins that are vital for cellular processes. acs.org

Table 1: Aldehyde Reactivity with Biological Nucleophiles

| Aldehyde Class | Electrophilicity | Preferred Nucleophile | Biological Target Example | Adduct Type |

| Saturated Alkanals | Hard | Hard (e.g., Nitrogen) | Lysine Residues | Schiff Base |

| α,β-Unsaturated Aldehydes | Soft | Soft (e.g., Sulfur) | Cysteine Residues | Michael Adduct |

| α-Oxoaldehydes | Soft | Soft (e.g., Sulfur) | Cysteine Residues | Carbonyl Addition |

Nucleophilic addition is a fundamental reaction of aldehydes and a key process in their toxicological effects. medlifemastery.com In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen double bond. medlifemastery.comsavemyexams.com This creates an intermediate that is typically protonated to form the final product. medlifemastery.com The two main types of nucleophilic addition relevant to aldehyde toxicity are 1,2-addition and 1,4-addition.

1,2-Addition (Direct Addition): This is the characteristic reaction of saturated aldehydes. The nucleophile directly attacks the carbonyl carbon (position 1), and the subsequent protonation occurs on the oxygen (position 2). Cellular components with nucleophilic groups, such as water or the side chains of amino acids, can participate in these reactions. scribd.com

1,4-Addition (Conjugate or Michael Addition): This reaction is specific to α,β-unsaturated aldehydes. These molecules have a conjugated system of double bonds. Instead of attacking the carbonyl carbon directly, the nucleophile attacks the β-carbon (position 4) of the carbon-carbon double bond. mdpi.commdpi.com This type of reaction is common with soft nucleophiles like the thiol group of cysteine. mdpi.com

These addition reactions with cellular components can lead to the modification of proteins and nucleic acids, disrupting their normal biological functions.

Table 2: Comparison of Nucleophilic Addition Reactions in Aldehydes

| Reaction Type | Substrate | Site of Nucleophilic Attack | Common Nucleophiles |

| 1,2-Addition | Saturated Aldehydes | Carbonyl Carbon | Water, Alcohols, Amines |

| 1,4-Addition (Michael) | α,β-Unsaturated Aldehydes | β-Carbon | Thiols (e.g., Cysteine) |

Beyond forming simple adducts, the high reactivity of aldehydes enables them to create cross-links between macromolecules, a particularly damaging form of cellular injury. frontiersin.orgnih.gov Aldehyde exposure can lead to the formation of DNA-protein crosslinks (DPCs), which are bulky lesions that pose a significant threat to genomic stability. frontiersin.orgnih.gov

The mechanism often involves a two-step process. For example, formaldehyde can first react with a nucleophilic group on a protein (like an amine or thiol) to form a reactive methylol adduct. frontiersin.orgnih.gov This intermediate can then react with a nearby nucleophile on a DNA base, creating a covalent bridge that cross-links the protein to the DNA. frontiersin.orgnih.gov

These DPCs can physically obstruct critical cellular machinery, blocking DNA replication and transcription. frontiersin.orgnih.govoup.com This can lead to stalled replication forks, mutagenesis, and widespread genomic instability. frontiersin.orgdrexel.edu Aldehydes can similarly induce protein-protein cross-links, causing proteins to aggregate and lose their function. creative-proteomics.com This cross-linking ability is a key contributor to the mutagenic and carcinogenic properties observed for some aldehydes. mdpi.com

Applications of 3 2 Methylphenyl Propanal in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

As a versatile building block, 3-(2-Methylphenyl)propanal is instrumental in the creation of a variety of organic compounds. Its aldehyde functionality is a gateway to numerous reactions, while the substituted benzene (B151609) ring offers a scaffold for building molecular complexity.

While specific, publicly documented pathways starting from this compound to a marketed pharmaceutical are not prevalent, its structural motifs are relevant to medicinal chemistry. Aldehydes are crucial precursors for synthesizing α-amino carbonyl compounds, which are key structural units in many biologically active molecules and commercial drugs. colab.wscolab.ws The aldehyde group of this compound can be converted into various functional groups found in pharmacologically active agents. The synthesis of complex nitrogen-containing compounds, which form the backbone of a vast number of pharmaceuticals, often relies on intermediates derived from aldehydes. lu.se For instance, related structures like 2-chloro-N-(p-tolyl)propanamide are recognized as important intermediates for active pharmaceutical ingredients (APIs). researchgate.net

The structural framework of this compound is analogous to compounds used in the specialty chemicals sector, particularly in the fragrance industry. Derivatives of methylphenyl-propanal are known for their distinct scents. For example, 3-(4-isobutyl-2-methylphenyl)propanal (B13988180) is a high-performing perfumery ingredient with a floral, linden blossom odor, and 2,2-dimethyl-3-(3-methylphenyl)propanal (B6590445) is noted for its powerful green and flowery perfume characteristics. acs.orgasianpubs.org The nitrile derivative of a related isomer, 2-methyl-3-(p-methylphenyl)propionitrile, surprisingly exhibits a pure jasmine scent, demonstrating how modification of the propanal side chain can dramatically alter a molecule's properties for specialty applications. google.com These examples underscore the potential of the this compound scaffold in developing new agrochemicals and specialty chemicals where specific olfactory or biological activity is desired.

A cornerstone of this compound's utility is its reaction with amines to form imine and enamine intermediates. These reactions are fundamental in organic chemistry for constructing new carbon-nitrogen bonds, which are ubiquitous in bioactive molecules. lu.se

Imine Formation: When this compound reacts with a primary amine, it undergoes nucleophilic addition followed by dehydration to form an imine (a compound containing a C=N double bond). libretexts.org

Enamine Formation: Reaction with a secondary amine leads to the formation of an enamine, which is an α,β-unsaturated amine. libretexts.org

These intermediates are highly valuable in synthesis. Imines and enamines can act as electrophiles or nucleophiles, respectively, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is harnessed to create a wide variety of nitrogen-containing heterocyclic compounds and α-amino carbonyls, which are significant in pharmaceutical and medicinal chemistry. colab.wstemple.edu

Table 1: Reactions of this compound with Amines